molecular formula C10H16ClNO2 B2513319 (1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride CAS No. 1929526-23-7

(1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B2513319
CAS No.: 1929526-23-7
M. Wt: 217.69
InChI Key: ZOVWPPMHEROFHU-FJXQXJEOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The industrial process would also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major products are secondary or tertiary amines.

    Substitution: The major products depend on the nucleophile used but can include various substituted phenethylamines.

Scientific Research Applications

(1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride
  • (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride
  • (1S)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride

Uniqueness

(1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can lead to different chemical and biological properties compared to its analogs

Properties

IUPAC Name

(1S)-1-(2,4-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)9-5-4-8(12-2)6-10(9)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVWPPMHEROFHU-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)OC)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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